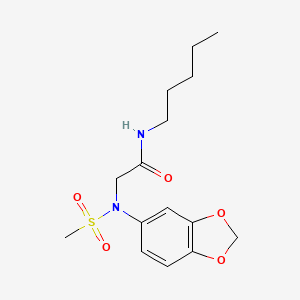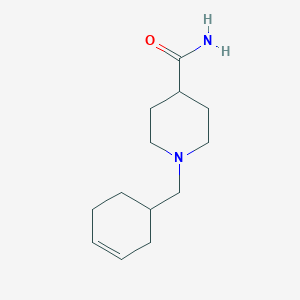![molecular formula C19H23NO4 B4899607 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide, also known as DEA or N-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)methylacetamide, is a chemical compound that has been widely researched for its potential use in medicine. This compound has shown to have various biochemical and physiological effects, making it an interesting candidate for further studies.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide is not fully understood. However, studies have suggested that this compound acts on various molecular targets, including the mitochondria and the endoplasmic reticulum. It has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases. Furthermore, this compound has also been shown to modulate the unfolded protein response in the endoplasmic reticulum, reducing ER stress and improving protein folding.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, reducing oxidative stress and inflammation in the body. Furthermore, this compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide is its potential use in cancer treatment. This compound has shown to have cytotoxic effects on cancer cells, making it a promising candidate for further studies. Furthermore, this compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide. One of the most promising directions is the development of novel analogs with improved solubility and bioavailability. Furthermore, the molecular targets and mechanisms of action of this compound need to be further elucidated to fully understand its potential use in medicine. Additionally, the development of novel drug delivery systems, such as nanoparticles or liposomes, could improve the efficacy and specificity of this compound in various applications. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in various fields of medicine. Its cytotoxic effects on cancer cells and neuroprotective effects make it an interesting candidate for further studies. However, more research is needed to fully understand the molecular targets and mechanisms of action of this compound. Additionally, the development of novel analogs and drug delivery systems could improve its efficacy and specificity. Overall, this compound is a compound with great potential for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide involves the reaction between N-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)methylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and the product is obtained through a series of purification steps. The purity of the final product can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide has been studied for its potential use in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. Furthermore, this compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-24-16-9-6-14(7-10-16)19(20-13(2)21)15-8-11-17(22-3)18(12-15)23-4/h6-12,19H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOHORDIURDXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)